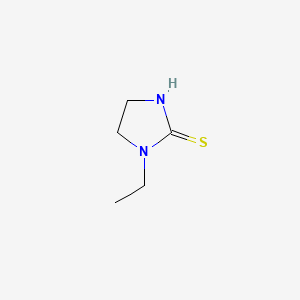![molecular formula C9H18ClNO2 B6160105 3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride CAS No. 175844-63-0](/img/new.no-structure.jpg)
3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride involves several key steps. The starting material is typically a cyclobutane derivative, which undergoes a series of reactions including amination, alkylation, and acidification to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting MDM2, a protein involved in cancer cell proliferation.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit MDM2.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects by binding to the MDM2 protein, thereby preventing it from interacting with the tumor suppressor protein p53. This inhibition leads to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the p53-MDM2 interaction and downstream signaling pathways that regulate cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride
- Other MDM2 inhibitors : Compounds with similar structures that also target the MDM2-p53 interaction.
Uniqueness
3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride is unique due to its specific stereochemistry and high affinity for the MDM2 protein. This specificity enhances its potential as a therapeutic agent with fewer off-target effects compared to other MDM2 inhibitors.
Propiedades
Número CAS |
175844-63-0 |
|---|---|
Fórmula molecular |
C9H18ClNO2 |
Peso molecular |
207.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



